3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide is a hydrazide derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, linked via a propane chain to a hydrazone moiety. The hydrazone is further functionalized with a 4-fluorophenyl group, imparting unique electronic and steric properties. Its synthesis typically involves condensation reactions between substituted hydrazides and aldehydes, as seen in analogous compounds .
Properties
Molecular Formula |
C15H17FN4O |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C15H17FN4O/c1-10-14(11(2)19-18-10)7-8-15(21)20-17-9-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
SLORFVUAAWOOKM-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Hydrazide Formation: The pyrazole derivative is then reacted with hydrazine hydrate to form the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with 4-fluorobenzaldehyde to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the hydrazide moiety.
Reduction: Reduced forms of the hydrazide or the fluorophenyl group.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with closely related derivatives, emphasizing substituent effects, physicochemical properties, and synthesis outcomes.
Table 1: Structural and Physicochemical Comparison
Notes:
- Substituent Effects: The fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to nitro (e.g., ) or methoxy groups (e.g., ). Electron-withdrawing substituents like -NO₂ () may increase reactivity, while electron-donating groups (e.g., -OCH₃ in ) could improve solubility .
- Synthesis : Analogous compounds (e.g., ) are synthesized via hydrazone formation, with yields influenced by steric hindrance from substituents. The target compound’s synthesis likely follows similar protocols, though yields remain unreported .
- Spectral Data : IR spectra of related compounds confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1500 cm⁻¹). The absence of spectral data for the target compound suggests a need for further characterization .
Table 2: Substituent Impact on Bioactivity (Inferred from Structural Analogues)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
